N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide
Description
Properties
IUPAC Name |
(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZKRREIUZKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C/C(=N/O)/N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3,4-Dimethoxyphenethylamine or its derivatives
- Chloroacetyl chloride or bromoacetyl derivatives for acetamide formation
- Suitable base (e.g., triethylamine) for acylation
Reaction Conditions
- The acetamide is typically synthesized by nucleophilic substitution or acylation of the amine with haloacetyl derivatives.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Temperature control is critical, often maintained at 0–25 °C during acylation to avoid overreaction.
Example Procedure
- 3,4-Dimethoxyphenethylamine is dissolved in anhydrous dichloromethane.
- Triethylamine is added as a base.
- Chloroacetyl chloride is added dropwise at 0 °C.
- The mixture is stirred for several hours at room temperature.
- The product is extracted, washed, and purified by column chromatography.
Introduction of the Hydroxycarbamimidoyl Group
Reagents and Conditions
- The hydroxycarbamimidoyl group is introduced by converting the acetamide α-carbonyl position into an amidoxime.
- This is commonly achieved by reaction with hydroxylamine hydrochloride in the presence of a base.
- Solvents such as ethanol, methanol, or water/ethanol mixtures are used.
- The reaction is typically refluxed for several hours (4–12 h).
Mechanism
- Hydroxylamine attacks the carbonyl carbon of the acetamide or an activated intermediate.
- Formation of the amidoxime (hydroxycarbamimidoyl) occurs via nucleophilic addition and subsequent rearrangement.
Purification
- After completion, the reaction mixture is cooled.
- The product precipitates or is extracted into organic solvents.
- Purification is achieved by recrystallization or chromatographic techniques.
Representative Data Table of Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetamide formation | 3,4-Dimethoxyphenethylamine + Chloroacetyl chloride + Triethylamine | DCM | 0–25 °C | 3–6 h | 70–85 | Inert atmosphere recommended |
| Amidoxime formation | Hydroxylamine hydrochloride + Base (NaOH or pyridine) | EtOH or EtOH/H2O | Reflux (78 °C) | 4–12 h | 60–75 | pH control critical |
| Purification | Column chromatography or recrystallization | DCM/MeOH or EtOH | Ambient | — | — | Use silica gel for chromatography |
Research Findings and Optimization Notes
- Yield Optimization: The acetamide formation step yields are optimized by slow addition of acyl chloride and maintaining low temperature to minimize side reactions such as hydrolysis or polymerization.
- Hydroxycarbamimidoyl Introduction: The amidoxime formation is sensitive to pH; slightly basic conditions favor the reaction, but excess base can lead to decomposition.
- Solvent Effects: Polar protic solvents like ethanol facilitate hydroxylamine solubility and reaction rate.
- Purity: Final compound purity is enhanced by recrystallization from ethanol or ethyl acetate mixtures.
- Characterization: The product is confirmed by NMR (1H, 13C), IR spectroscopy (notably the N-OH stretch), and mass spectrometry.
Summary of Key Literature Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide exhibit significant antiviral properties. For instance, research has shown that derivatives of this compound can inhibit various viruses, including hepatitis C virus and herpes simplex virus, suggesting potential as antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study highlighted that certain derivatives demonstrated cytotoxicity against breast cancer cells comparable to established chemotherapeutics like doxorubicin. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of related compounds against various bacterial strains. These studies have shown that certain derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
Analgesic and Anti-inflammatory Effects
Research has documented the analgesic and anti-inflammatory activities of compounds related to this compound. For example, certain derivatives were found to significantly reduce pain and inflammation in animal models, outperforming standard analgesics like aspirin and diclofenac .
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral activity of synthesized compounds based on similar structures. The results indicated significant inhibition of viral replication at micromolar concentrations, establishing a foundation for further development as antiviral agents .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of related compounds, researchers found that specific derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. This study provides evidence supporting the potential use of this class of compounds in cancer therapy .
Case Study 3: Analgesic Activity Assessment
A comparative study on analgesic effects demonstrated that certain derivatives of this compound exhibited superior pain relief compared to traditional analgesics in animal models. This highlights their potential as effective pain management alternatives .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group is known to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxyphenyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the hydroxycarbamimidoyl group, resulting in different chemical properties and biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains an additional dimethoxyphenyl group, which may alter its reactivity and binding characteristics.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide is unique due to the presence of both the hydroxycarbamimidoyl and dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific disciplines.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide is a synthetic organic compound with a complex structure that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉N₃O₄
- CAS Number : 1308764-01-3
- Molecular Weight : 273.31 g/mol
The compound features a dimethoxyphenyl group, an ethyl chain, and a hydroxycarbamimidoyl moiety attached to an acetamide backbone. This unique structure is believed to contribute to its diverse biological activities.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The hydroxycarbamimidoyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The dimethoxyphenyl group enhances binding affinity by interacting with hydrophobic pockets within proteins.
Antiviral Activity
Research indicates that compounds similar to this compound possess antiviral properties. For instance, studies have shown that certain derivatives can inhibit the replication of viruses such as hepatitis C and influenza .
Anticancer Potential
The compound has been investigated for its potential in cancer therapy. It has shown promise in preclinical studies targeting various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Preliminary studies suggest that this compound could modulate neurotransmitter systems, which may lead to neuroprotective effects. Its interaction with receptors involved in neurodegenerative diseases is an area of ongoing research .
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of related compounds against various viral strains. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for drug development against viral infections .
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that this compound induces significant cytotoxicity. The results indicated a dose-dependent response with notable effects on cell viability and proliferation rates .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Lacks hydroxycarbamimidoyl group | Different reactivity |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | Additional dimethoxy group | Altered binding characteristics |
The unique combination of functional groups in this compound sets it apart from similar compounds, enhancing its potential as a biochemical probe and therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide?
- Methodology : Utilize carbodiimide-mediated coupling (e.g., BOP or EDC) for amide bond formation between 3,4-dimethoxyphenethylamine and the hydroxycarbamimidoyl-acetate precursor. Optimize reaction conditions (e.g., DIPEA as a base, dry DMF as solvent) to achieve yields >80% . Purify via column chromatography using ethyl acetate/hexane gradients. Validate purity via HPLC (>95%) and characterize intermediates via H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .
Q. How can the compound’s structural conformation and hydrogen-bonding interactions be experimentally characterized?
- Methodology : Perform X-ray crystallography to resolve the spatial arrangement of the dimethoxyphenyl and hydroxycarbamimidoyl groups. Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) using crystallographic data (R-factor < 0.05) . Compare with computational models (DFT or MD simulations) to validate torsional angles and planarity of the acetamide core .
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
- Methodology : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Assign peaks via LC-MS (ESI+ mode) to detect hydrolyzed intermediates (e.g., free carboxylic acid). Stability studies at 4°C and 25°C over 6 months can identify optimal storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains). Screen analogs against target receptors (e.g., HDAC or kinase assays) to correlate substituent effects with IC values. Use molecular docking to predict binding affinities based on steric/electronic parameters .
Q. What strategies resolve contradictions in reported solubility and partition coefficient (LogP) data?
- Methodology : Validate solubility via shake-flask experiments in PBS (pH 7.4) and DMSO. Compare experimental LogP (e.g., 3.46 via octanol/water partitioning ) with computational predictions (e.g., ChemAxon). Address discrepancies by standardizing assay conditions (e.g., temperature, ionic strength) .
Q. How can metabolic pathways and demethylation mechanisms be investigated for this compound?
- Methodology : Incubate the compound with liver microsomes (human/rat) and monitor metabolites via LC-HRMS. Identify demethylation products (e.g., catechol derivatives) using isotopic labeling. Confirm enzymatic pathways (e.g., CYP450 involvement) with inhibitors like ketoconazole .
Q. What advanced spectroscopic techniques elucidate electronic interactions in the hydroxycarbamimidoyl group?
- Methodology : Use N NMR to probe hydrogen-bonding dynamics in DMSO-d. Pair with FTIR to detect N–O stretching vibrations (~950 cm). Correlate with DFT-calculated vibrational frequencies to assign spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
